![molecular formula C₂₇H₃₃Cl₂FN₄O₈ B560568 Eravacycline dihydrochloride CAS No. 1334714-66-7](/img/structure/B560568.png)
Eravacycline dihydrochloride
Vue d'ensemble
Description
Eravacycline dihydrochloride, also known as Xerava, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It is used to treat complicated intra-abdominal infections . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .
Synthesis Analysis
Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. A new generation of tetracycline analogs, 7-fluoro-9-substituted-6-demethyl-6-deoxytetracyclines, also known as “fluorocyclines”, was created through a total synthesis approach . These new molecules demonstrated broad antimicrobial activity and circumvent many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .Molecular Structure Analysis
The molecular formula of Eravacycline dihydrochloride is C27H33Cl2FN4O8 . Its average mass is 631.477 Da and its mono-isotopic mass is 630.165955 Da .Chemical Reactions Analysis
Eravacycline binds to the ribosome and inhibits protein synthesis . This activity is largely unaffected by the common tetracycline resistance mechanisms . The primary resistance mechanism for eravacycline-non-susceptible isolates is thought to be due to efflux pumps and their regulators .Physical And Chemical Properties Analysis
Eravacycline dihydrochloride has a water solubility of 50 mg/mL (79.18 mM) . It is stored at -80°C, protected from light, and under nitrogen .Applications De Recherche Scientifique
1. Intraabdominal Infections
Specific Scientific Field:
Infectious diseases, particularly those affecting the abdominal cavity.
Summary:
Eravacycline is approved for the treatment of complicated intraabdominal infections. These infections can arise from various sources, such as appendicitis, diverticulitis, or perforated bowel. The drug’s broad spectrum of activity makes it effective against a range of pathogens, including multidrug-resistant species.
Methods of Application:
Eravacycline is administered intravenously. The recommended dose is 1.5 mg/kg every 24 hours. It is well-tolerated and does not require renal adjustment.
Results:
In real-world clinical settings, eravacycline demonstrated a high level of clinical efficacy (94%) in treating intraabdominal infections. Most patients achieved clinical resolution, even when dealing with resistant isolates .
2. Pneumonia
Specific Scientific Field:
Respiratory medicine and infectious diseases.
Summary:
Eravacycline has shown promise in treating pneumonia, including cases caused by multidrug-resistant bacteria. It provides an alternative option for patients who may not respond to other antibiotics.
Methods of Application:
Intravenous administration of eravacycline, following the recommended dosing regimen.
Results:
Clinical trials and real-world data indicate that eravacycline is effective against pneumonia, achieving outcomes comparable to those seen in clinical trials .
3. Diabetic Foot Infections
Specific Scientific Field:
Diabetology and wound care.
Summary:
Eravacycline is used to treat diabetic foot infections, which can be challenging due to compromised circulation and impaired immune responses in diabetic patients.
Methods of Application:
Intravenous administration, following the dosing guidelines.
Results:
Eravacycline has demonstrated efficacy in treating diabetic foot infections, contributing to clinical resolution in patients with this specific condition .
4. Spontaneous Bacterial Peritonitis
Specific Scientific Field:
Gastroenterology and hepatology.
Summary:
Spontaneous bacterial peritonitis (SBP) is an infection of the peritoneal fluid in patients with cirrhosis. Eravacycline offers an option for managing SBP.
Methods of Application:
Intravenous administration, tailored to the patient’s condition.
Results:
Eravacycline has been effective in treating SBP, contributing to clinical resolution in affected patients .
5. Empyema
Specific Scientific Field:
Pulmonology and infectious diseases.
Summary:
Empyema refers to the accumulation of pus in the pleural space. Eravacycline may play a role in managing this condition.
Methods of Application:
Intravenous administration, as needed.
Results:
Eravacycline has shown promise in treating empyema, although further research is needed to establish its full efficacy .
6. Tetracycline-Resistant Bacterial Infections
Specific Scientific Field:
Antibiotic resistance and microbiology.
Summary:
Eravacycline’s unique binding mechanism to the ribosome makes it appealing for treating bacterial infections, even in the presence of common tetracycline resistance mechanisms.
Methods of Application:
Standard intravenous dosing.
Results:
Eravacycline’s activity remains largely unaffected by tetracycline resistance mechanisms, making it a valuable option for combating resistant bacterial strains .
A Real-World Assessment of Clinical Outcomes and Safety of Eravacycline: A Novel Fluorocycline Clinical Pharmacokinetics and Pharmacodynamics of Eravacycline
Safety And Hazards
Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .
Orientations Futures
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSSTYDNTVAEU-RZVFYPHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2FN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027691 | |
Record name | Eravacycline dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eravacycline dihydrochloride | |
CAS RN |
1334714-66-7 | |
Record name | Eravacycline dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eravacycline dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERAVACYCLINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.